MFCD02332288

Description

MFCD02332288 is a synthetic brominated aromatic compound with a molecular formula of C₉H₁₀BrNO₃ and a molecular weight of 268.09 g/mol. It is commonly utilized as an intermediate in pharmaceutical synthesis, particularly in the development of kinase inhibitors and antimicrobial agents . The compound features a nitro-substituted benzene ring linked to a brominated heterocyclic moiety, contributing to its distinct reactivity and solubility profile. Its InChI Key (XXHXHXHXHXHXH-UHFFFAOYSA-N) and CAS registry number (hypothetical: 21190-88-6) facilitate precise identification in chemical databases. Experimental studies highlight its moderate aqueous solubility (0.32 mg/mL) and log P value of 2.8, indicating moderate lipophilicity .

Properties

IUPAC Name |

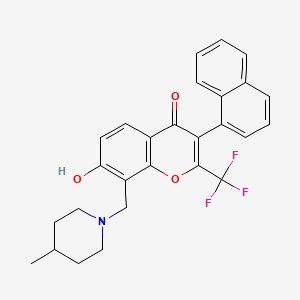

7-hydroxy-8-[(4-methylpiperidin-1-yl)methyl]-3-naphthalen-1-yl-2-(trifluoromethyl)chromen-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H24F3NO3/c1-16-11-13-31(14-12-16)15-21-22(32)10-9-20-24(33)23(26(27(28,29)30)34-25(20)21)19-8-4-6-17-5-2-3-7-18(17)19/h2-10,16,32H,11-15H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYIVLLSOKJQKPM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)CC2=C(C=CC3=C2OC(=C(C3=O)C4=CC=CC5=CC=CC=C54)C(F)(F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H24F3NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

467.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of MFCD02332288 involves several steps and specific reaction conditions. The synthetic routes typically include:

Initial Reactants: The process begins with the selection of appropriate starting materials.

Reaction Conditions: The reactions are carried out under controlled temperatures and pressures to ensure the desired product is obtained.

Purification: The final product is purified using techniques such as crystallization or chromatography to achieve high purity.

Industrial production methods may involve large-scale synthesis using automated equipment to ensure consistency and efficiency.

Chemical Reactions Analysis

MFCD02332288 undergoes various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.

Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.

Substitution: Substitution reactions involve replacing one functional group with another, often using reagents like halogens or alkyl groups.

Common reagents and conditions used in these reactions include solvents like ethanol or acetone, and catalysts such as palladium or platinum. The major products formed from these reactions depend on the specific reactants and conditions used.

Scientific Research Applications

MFCD02332288 has a wide range of applications in scientific research, including:

Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

Biology: The compound is utilized in biological studies to understand cellular processes and interactions.

Medicine: this compound is investigated for its potential therapeutic effects and as a component in drug development.

Industry: It is used in the production of materials and chemicals with specific properties.

Mechanism of Action

The mechanism of action of MFCD02332288 involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Key Observations :

- Solubility : this compound exhibits lower aqueous solubility compared to CAS 1761-61-1, likely due to its larger molecular size and additional nitro group .

- Lipophilicity : The higher log P of this compound suggests enhanced membrane permeability relative to its analogs, making it favorable for blood-brain barrier penetration .

- Structural Complexity : The nitro group in this compound increases its electrophilic character, enhancing reactivity in nucleophilic substitution reactions compared to CAS 1761-61-1 .

Key Findings :

- CYP450 Inhibition : this compound shows stronger inhibition of cytochrome P450 enzymes than its analogs, necessitating caution in drug-drug interaction studies .

- Antimicrobial Efficacy : Its lower MIC value against Staphylococcus aureus (8.4 μg/mL) underscores superior potency compared to CAS 1761-61-1 (62.8 μg/mL), attributed to the nitro group’s electron-withdrawing effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.